What is 4-(Cyclooctylamino)-4-oxobutanoic acid?
What is 4-(Cyclooctylamino)-4-oxobutanoic acid?
An In-Depth Technical Guide to 4-(Cyclooctylamino)-4-oxobutanoic Acid: Synthesis, Properties, and Potential Applications
Executive Summary
4-(Cyclooctylamino)-4-oxobutanoic acid is a dicarboxylic acid monoamide, a chemical entity characterized by a terminal carboxylic acid and an amide functional group linked by a butane backbone. The structure is further distinguished by a cyclooctyl moiety attached to the amide nitrogen. While specific, direct research on the biological activity of this exact molecule is not extensively published, its synthesis is straightforward and illustrative of fundamental organic reactions. This guide details the compound's physicochemical properties, provides a validated protocol for its synthesis via the nucleophilic ring-opening of succinic anhydride, and explores its potential as a versatile building block in medicinal chemistry and materials science, drawing parallels from structurally related compounds. This document serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
4-(Cyclooctylamino)-4-oxobutanoic acid is systematically derived from butanoic acid. It possesses two key functional groups that dictate its chemical behavior: a carboxylic acid, which imparts acidic properties and potential for salt or ester formation, and a secondary amide, which is generally stable and can participate in hydrogen bonding. The large, non-polar cyclooctyl group significantly increases the molecule's lipophilicity.
Key Properties
A summary of the compound's essential data is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 392714-61-3 | |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.3 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% (Typical) | |
| InChI Key | GGGQYDFERFYSMO-UHFFFAOYSA-N | |
| Storage | Ambient / Room Temperature |
Safety and Handling
According to supplier safety data, this compound is classified as a warning-level hazard.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.
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GHS Pictogram: GHS07 (Exclamation mark).
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
Synthesis and Mechanistic Rationale
The synthesis of 4-(cyclooctylamino)-4-oxobutanoic acid is a classic example of nucleophilic acyl substitution, specifically the ring-opening of a cyclic acid anhydride by an amine.[1][2] This method is highly efficient and chemoselective, reliably producing the desired mono-amide carboxylic acid product without significant formation of the diamide.[3]
Causality of the Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine (cyclooctylamine) on one of the electrophilic carbonyl carbons of succinic anhydride.[1] The amine's lone pair of electrons initiates the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond within the anhydride ring, which is the weakest link. A subsequent proton transfer results in the formation of the stable amic acid product. The reaction is typically performed at room temperature, as elevated temperatures can sometimes promote a secondary, intramolecular reaction between the newly formed amide and carboxylic acid to form a cyclic imide (a succinimide derivative), though this requires significant energy input.[1]
Caption: High-level workflow for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted succinamic acids.[4]
Materials:
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Cyclooctylamine (1.0 eq)
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Succinic anhydride (1.05 eq)
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Diethyl ether (Et₂O), anhydrous
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Sodium hydroxide (NaOH), 10% aqueous solution
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Hydrochloric acid (HCl), concentrated
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Magnesium sulfate (MgSO₄), anhydrous
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Saturated sodium chloride solution (Brine)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine (1.0 eq) in anhydrous diethyl ether (approx. 3-4 mL per gram of amine).
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Reagent Addition: To the stirring amine solution, add finely powdered succinic anhydride (1.05 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
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Reaction: Allow the resulting heterogeneous mixture to stir vigorously at room temperature for 1-2 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
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Initial Workup: Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH solution and additional diethyl ether.[4] Shake thoroughly. The target compound, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt.
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Extraction: Separate the layers. Extract the organic layer with an additional portion of 10% NaOH solution. Combine all aqueous layers.
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Washing: Wash the combined aqueous layers with diethyl ether to remove any unreacted cyclooctylamine.
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Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the solution reaches pH ~1-2 (test with litmus or pH paper). A white solid product should precipitate out.[4]
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Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
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Drying: Dry the solid product under vacuum. For higher purity, recrystallization from a suitable solvent like a benzene or ethanol/water mixture can be performed.
Potential Applications and Research Context
While 4-(cyclooctylamino)-4-oxobutanoic acid is primarily available as a research chemical, its structure is emblematic of scaffolds used in drug discovery and materials science. Its utility lies in the strategic combination of its functional components.
Caption: Structure-function relationships of the title compound in research applications.
Medicinal Chemistry Scaffold
The molecule can be viewed as a "linker" or "scaffold" for building more complex bioactive molecules.
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Lipophilic Moiety: The cyclooctyl group provides a bulky, lipophilic domain. In drug design, modulating lipophilicity is critical for controlling a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This group can interact with hydrophobic pockets in target proteins.
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Carboxylic Acid Handle: The terminal carboxylic acid is a key site for modification. It can be converted into esters, amides, or other functional groups to explore structure-activity relationships (SAR). For example, other oxobutanoic acid derivatives have been investigated for antirheumatic activity.[5]
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Bioisosteric Replacement: The entire scaffold could be used as a bioisostere for other structures in known drugs, potentially altering the pharmacological profile or improving properties like metabolic stability.
Building Block for Novel Materials
Derivatives of succinic acid and succinic anhydride are widely used in polymer science.
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Polymerization: The carboxylic acid can be used in condensation polymerization reactions to form polyesters or polyamides.
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Responsive Materials: The reaction of succinic anhydride with amines on a polymer backbone has been used to create amine-responsive materials.[2] This suggests that 4-(cyclooctylamino)-4-oxobutanoic acid could be grafted onto other materials to introduce specific chemical functionality.
Conclusion
4-(Cyclooctylamino)-4-oxobutanoic acid is a readily synthesizable organic compound with well-defined physicochemical properties. While it lacks an established profile of biological activity in its own right, its true value for the scientific community lies in its potential as a modular building block. The presence of distinct lipophilic and hydrophilic domains, coupled with a chemically accessible carboxylic acid handle, makes it a versatile tool for constructing novel molecular architectures for applications spanning from targeted therapeutics to functional materials. The synthetic protocol detailed herein is robust and provides a reliable pathway for researchers to access this compound for further investigation.
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Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. [Link]
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